3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines , suggesting they may affect pathways related to cell survival and proliferation.
Pharmacokinetics
The compound’s molecular weight is 173.2144 , which is within the range generally considered favorable for oral bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 1-phenyl-3-methyl-5-pyrazolone
- 1,3-dimethyl-5-pyrazolone
Uniqueness
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and interaction with molecular targets. This structural variation can lead to differences in biological activity and chemical properties compared to similar compounds .
Properties
IUPAC Name |
5-ethyl-4-methyl-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-11-9(2)12(13)15(14-11)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCJMAWRYDNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356424 | |
Record name | 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91642-97-6 | |
Record name | 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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